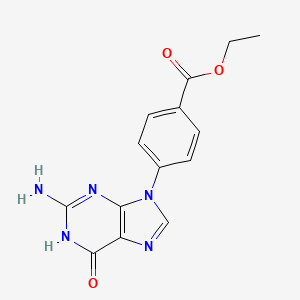

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate

Beschreibung

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate is a purine-derived compound featuring an ethyl benzoate ester linked to a modified purine core. The purine moiety is substituted with an amino group at position 2 and a ketone at position 6, distinguishing it from canonical purines like adenine or guanine. Its molecular formula is C₁₄H₁₃N₅O₃, with a molecular weight of 299.29 g/mol.

The 2-amino-6-oxo substitution on the purine ring may facilitate hydrogen bonding interactions, suggesting utility in medicinal chemistry or nucleotide analog research.

Eigenschaften

CAS-Nummer |

63148-06-1 |

|---|---|

Molekularformel |

C14H13N5O3 |

Molekulargewicht |

299.28 g/mol |

IUPAC-Name |

ethyl 4-(2-amino-6-oxo-1H-purin-9-yl)benzoate |

InChI |

InChI=1S/C14H13N5O3/c1-2-22-13(21)8-3-5-9(6-4-8)19-7-16-10-11(19)17-14(15)18-12(10)20/h3-7H,2H2,1H3,(H3,15,17,18,20) |

InChI-Schlüssel |

CJFPKNJZDVFPGT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)benzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Kondensation von 4-Aminobenzoesäure mit Ethylchlorformiat zur Bildung von Ethyl-4-aminobenzoat. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 2,6-Diaminopurin umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und integriert oft fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Synthesesysteme. Die Qualitätskontrollmaßnahmen sind streng, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Oxogruppe kann zu Hydroxylgruppen reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Nitroderivate.

Reduktion: Hydroxylderivate.

Substitution: Verschiedene substituierte Purinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion verändern. Das Purinringsystem ermöglicht es, natürliche Nukleotide zu imitieren, wodurch möglicherweise die DNA- oder RNA-Synthese beeinträchtigt wird. Diese Eigenschaft ist besonders wertvoll in der antiviralen und Krebsforschung, wo die Verbindung die Replikation von Virus- oder Krebszellen stören kann.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The purine ring system allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis. This property is particularly valuable in antiviral and anticancer research, where the compound can disrupt the replication of viral or cancerous cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and substituent differences among Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate and related compounds:

Key Observations

Lipophilicity and Solubility: The ethyl benzoate group in the target compound confers higher lipophilicity compared to 4-[(9H-purin-6-yl)amino]benzamide (amide analog, MW 254.25) and sodium ethanolate derivatives (e.g., MW ~335.24), which exhibit greater water solubility due to ionic/polar groups . Fluorinated analogs like compound 10h (MW ~418.25) show extreme hydrophobicity from the nonafluoropentyl chain, limiting aqueous compatibility .

In contrast, compound 155 (quinazolinone-benzamide hybrid) may target dual enzyme systems (e.g., purine and quinazolinone-binding proteins) . Chlorinated derivatives (e.g., 2-(6-chloro-2-oxo-1H-purin-9-yl)acetic acid) introduce electrophilic sites for covalent binding but reduce hydrogen-bonding capacity .

Synthetic Accessibility: Quinazolinone-containing compounds (e.g., 142, 155) require multi-step syntheses involving cyclization and coupling reactions , whereas the target compound’s ester linkage simplifies preparation via esterification or Mitsunobu reactions.

Thermodynamic Stability :

- The conjugated purine-benzoate system in the target compound likely enhances stability compared to compound 10h , where the electron-deficient dihydropyridazine ring may predispose to degradation .

Biologische Aktivität

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17N5O3

- Molecular Weight : 341.34 g/mol

- IUPAC Name : this compound

The compound features a purine base linked to an ethyl benzoate moiety, which is significant for its biological interactions.

This compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cellular proliferation and survival.

- Receptor Interaction : It can bind to purinergic receptors, influencing various signaling pathways related to inflammation and cell growth.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- A study demonstrated that this compound induced apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Caspase activation |

| A549 | 15.0 | DNA damage response |

| MCF7 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Bacterial Inhibition : In vitro studies indicated that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A recent investigation into the effects of this compound on various cancer cell lines revealed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound showed that it effectively inhibited the growth of several pathogenic bacteria, indicating its potential use in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.